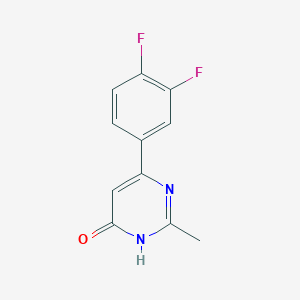

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-6-14-10(5-11(16)15-6)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHJVRJHEQGICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of fluorine atoms, which enhance its chemical reactivity and influence its interaction with biological targets. The molecular structure allows it to act as a pharmacophore in drug development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. It has been shown to inhibit certain kinases and COX enzymes, leading to reduced inflammation and potential anticancer effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.

- Cell Signaling Modulation : It can interfere with signaling pathways that promote cell proliferation and survival in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has demonstrated cytotoxic effects on human non-small cell lung cancer (A549) cells.

| Compound | IC50 (µM) | Comparison Control |

|---|---|---|

| This compound | 1.5 ± 0.05 | 5-Fluorouracil (4.98 ± 0.41) |

The above table summarizes the inhibitory concentration (IC50) values indicating the potency of the compound compared to a standard anticancer drug.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory effects of this compound through COX enzyme inhibition assays. The results indicated significant suppression of COX-2 activity:

| Compound | IC50 COX-2 (µM) | Standard Control |

|---|---|---|

| This compound | 0.04 ± 0.01 | Celecoxib (0.04 ± 0.01) |

This data suggests that the compound exhibits comparable efficacy to established anti-inflammatory drugs.

Case Studies and Research Findings

- Study on Lung Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in increased apoptosis in A549 cells through mitochondrial pathways and caspase activation .

- COX Inhibition Studies : Another investigation reported that derivatives similar to this compound showed significant COX-2 inhibitory activity, suggesting a strong anti-inflammatory profile .

- In Vivo Studies : Animal model studies indicated that administration of the compound led to reduced edema in carrageenan-induced inflammation models, supporting its potential as an anti-inflammatory agent .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values suggest potent anti-inflammatory activity comparable to established drugs like celecoxib .

2. Structure-Activity Relationship Studies

The compound's structure-activity relationships (SAR) have been extensively studied to optimize its efficacy and reduce side effects. Modifications to the pyrimidine core and substituents on the phenyl ring have been shown to enhance biological activity . This approach allows for the design of more potent analogs with improved pharmacological profiles.

3. Synthesis of Derivatives

The synthesis of various derivatives of this compound has been reported, demonstrating its versatility as a scaffold for developing new therapeutic agents. These derivatives have been screened for their biological activities, including anti-cancer and anti-diabetic properties .

Agricultural Applications

1. Fungicidal Activity

Research has indicated that compounds similar to this compound possess fungicidal properties. The compound is being explored for its potential use in agricultural fungicides due to its ability to inhibit fungal growth effectively .

2. Crop Protection

The application of this compound in crop protection strategies is under investigation, focusing on its efficacy against various plant pathogens. The development of formulations that include this compound could lead to more sustainable agricultural practices by reducing reliance on conventional pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol (CAS: 879563-42-5)

- Structural Differences: Replaces the 3,4-difluorophenyl group with a 4-fluorophenyl and introduces a quinazoline-amino substituent at position 2.

- Functional Implications : The quinazoline moiety may enhance binding to kinase targets (e.g., EGFR inhibitors), while the 4-fluorophenyl group reduces steric bulk compared to 3,4-difluorophenyl.

- Synthetic Route : Likely involves multi-step coupling of a fluorophenyl-substituted pyrimidine with a quinazoline derivative .

6-(4-Methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

- Structural Differences : Substitutes the 3,4-difluorophenyl with a 4-methoxyphenyl group.

- Physicochemical Properties : Higher logP (lipophilicity) than the difluorophenyl analog due to the methoxy group’s polarity .

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

- Structural Differences : Features a chloromethyl group at position 6 and a phenyl group at position 2.

- Functional Implications : The chloromethyl group introduces reactivity for further derivatization (e.g., nucleophilic substitution). This compound may serve as an intermediate for prodrug development .

Dihydropyrimidinone Derivatives

4-(4-Fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol

- Structural Differences : Contains a partially saturated pyrimidine ring (1,6-dihydropyrimidin-2-ol) and a 4-fluoro-3-methylphenyl substituent.

- However, it may reduce aromatic stacking interactions compared to fully aromatic pyrimidinols .

- Synthetic Route : Synthesized via FeCl3-catalyzed cyclocondensation of β-keto esters, aldehydes, and urea, a method optimized for high yields (80–90%) .

Pyrimidine Derivatives with Heterocyclic Appendages

6-(Difluoromethyl)-2-methylpyrimidin-4(3H)-one

- Structural Differences : Replaces the 3,4-difluorophenyl group with a difluoromethyl group and contains a ketone at position 4.

- Functional Implications : The difluoromethyl group enhances metabolic stability, while the ketone may participate in hydrogen bonding. This compound is structurally simpler but lacks the aromatic bulk of the difluorophenyl analog .

4-(3,4-Difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives

- Structural Differences : Features a tetrahydropyrimidine backbone with ester and methoxymethyl substituents.

- Functional Implications : The ester group enables prodrug strategies, while the methoxymethyl enhances solubility. These derivatives are intermediates in antiviral or anticancer drug development .

Antifungal and Anticancer Activity

- 6-(3,4-Difluorophenyl)-2-methylpyrimidin-4-ol : Predicted to exhibit moderate antifungal activity due to fluorine-enhanced membrane permeability. The methyl group may limit cytotoxicity compared to bulkier substituents.

- 6-(4-Chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives : Demonstrated antifungal and anticancer activity in studies, attributed to the chlorophenyl group’s halogen bonding and the dihydropyrimidine core’s flexibility .

Antioxidant Potential

- This compound: The hydroxyl group at position 4 may confer radical-scavenging activity, though less pronounced than catechol-containing analogs.

- 4-Phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one : Exhibits antioxidant activity via the ethoxycarbonyl group, which stabilizes radical intermediates .

Preparation Methods

Multicomponent Condensation Approach

A widely used approach involves a three-component condensation reaction catalyzed by Lewis acids or bases, allowing the construction of the pyrimidine ring with simultaneous incorporation of substituents.

- Typical Procedure : A mixture of appropriate amidines, 3,4-difluorobenzaldehyde, and methyl ketones is reacted under catalytic conditions (e.g., ZnCl2 or other Lewis acids) in a solvent such as methanol or ethanol at moderate temperatures (25–80 °C) for 12–24 hours.

- Outcome : This method yields 4-hydroxy pyrimidine derivatives with high regioselectivity and moderate to good yields.

- Catalysts : Zinc chloride, zinc oxide nanoparticles, or other metal oxides have been reported to facilitate the cyclization and condensation efficiently.

- Advantages : This method is cost-effective, environmentally friendly, and allows easy scale-up.

Transition-Metal Catalyzed Cross-Coupling

To introduce the 3,4-difluorophenyl substituent at position 6, palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling are employed.

- Typical Procedure : A halogenated pyrimidin-4-ol precursor (e.g., 6-chloropyrimidin-4-ol) is reacted with 3,4-difluorophenylboronic acid or its derivatives in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XantPhos), and a base (e.g., t-BuONa) in toluene at elevated temperatures (~110 °C) under nitrogen atmosphere for 12 hours.

- Purification : The reaction mixture is concentrated and purified by preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography.

- Outcome : This method provides high regioselectivity and yields of the desired 6-(3,4-difluorophenyl) substituted pyrimidin-4-ol.

- Notes : The use of mild bases and controlled temperature is critical to prevent defluorination or side reactions.

Oxidative Cyclization and Functional Group Transformations

In some protocols, oxidative cyclization of amidines with ketones or aldehydes is followed by functional group transformations to install the methyl group at position 2 and hydroxyl at position 4.

- Reagents : Oxidants such as N-bromosuccinimide (NBS) or iodine (I2) are used to facilitate cyclization.

- Conditions : Reactions are typically conducted in acetonitrile or methanol at 30–70 °C for several hours.

- Workup : After reaction completion, aqueous workup and extraction with organic solvents (e.g., dichloromethane) are performed, followed by drying and concentration.

- Purification : Silica gel chromatography is used to isolate the pure compound.

- Advantages : This method allows for selective halogenation and subsequent substitution steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| Multicomponent Condensation | Amidines, 3,4-difluorobenzaldehyde, methyl ketone, ZnCl2 or ZnO nanoparticles | 25–80 °C, 12–24 h, methanol or ethanol | 60–85 | Silica gel chromatography | Cost-effective, green, scalable |

| Pd-Catalyzed Cross-Coupling | 6-Chloropyrimidin-4-ol, 3,4-difluorophenylboronic acid, Pd2(dba)3, XantPhos, t-BuONa | 110 °C, 12 h, toluene, N2 atmosphere | 70–90 | Prep-HPLC or silica gel | High regioselectivity, requires inert atmosphere |

| Oxidative Cyclization | Amidines, ketones, NBS or I2 | 30–70 °C, 5–12 h, acetonitrile or methanol | 55–75 | Silica gel chromatography | Enables selective halogenation and substitution |

Detailed Research Findings and Notes

- The multicomponent condensation method is favored for its simplicity and environmentally benign conditions, as demonstrated in recent medicinal chemistry studies focusing on pyrimidine derivatives with anti-inflammatory properties.

- Palladium-catalyzed cross-coupling reactions provide a robust route to introduce fluorinated aromatic groups, critical for the biological activity of this compound, as supported by synthetic protocols in advanced heterocyclic chemistry.

- Oxidative cyclization methods using NBS or iodine offer alternative routes to functionalize the pyrimidine ring, allowing for subsequent modifications, although these methods require careful control of reaction parameters to avoid over-halogenation or decomposition.

- The choice of solvent, temperature, and base significantly influences the yield and purity of the final product, with polar aprotic solvents and mild bases preferred in cross-coupling reactions to preserve fluorine substituents.

- Purification by preparative HPLC is often necessary for high-purity requirements, especially for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(3,4-difluorophenyl)-2-methylpyrimidin-4-ol and its derivatives?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted β-diketones or β-ketoesters with urea/thiourea derivatives under acidic conditions. For fluorinated analogs, fluorinated aryl aldehydes or ketones are used as precursors. For example, 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives are synthesized via Biginelli-like reactions using trifluoroacetic acid as a catalyst . Reaction optimization (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving high yields. Post-synthetic modifications, such as oxidation or alkylation, can introduce additional functional groups.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the positions of fluorine atoms and methyl groups. NMR helps identify carbonyl and aromatic carbons.

- X-ray Diffraction : Single-crystal X-ray diffraction resolves the crystal lattice and confirms stereochemistry, as demonstrated for related pyridin-2(1H)-ones and pyrimidine derivatives .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Methodological Answer :

- Co-solvents : Use DMSO or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility.

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via hydroxyl group modification, as seen in studies on pyrimidine-based prodrugs .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability.

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or enzymes). Validate predictions with mutagenesis studies.

- MD Simulations : Assess stability of ligand-target complexes over time to identify key binding residues.

Q. What strategies resolve contradictory biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables affecting potency. For example, fluorophenyl-substituted pyrimidines show cell-type-dependent activity due to metabolic differences .

- Counter-Screening : Test the compound against off-target receptors or enzymes to rule out non-specific effects.

- Structural Analog Testing : Synthesize and compare analogs with incremental substitutions (e.g., replacing -CF with -CH) to isolate critical functional groups .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Methodological Answer :

- Substituent Scanning : Systematically vary substituents on the pyrimidine ring (e.g., at positions 2, 4, and 6) and evaluate changes in potency. For instance, replacing -CH with bulkier groups may enhance kinase inhibition .

- Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres like -NH or -SH to improve metabolic stability.

- Pharmacophore Mapping : Identify spatial and electronic features critical for binding using 3D-QSAR models.

Q. What experimental approaches mitigate degradation or hygroscopicity during storage?

- Methodological Answer :

- Lyophilization : Convert the compound to a stable lyophilized powder under inert atmospheres.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to identify degradation pathways. Use HPLC-MS to characterize degradation products .

- Protective Formulations : Store in amber vials with desiccants or coat with hydrophobic polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.